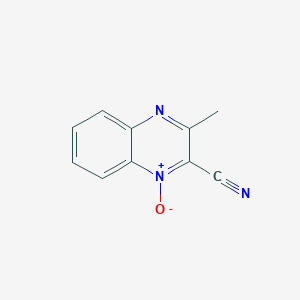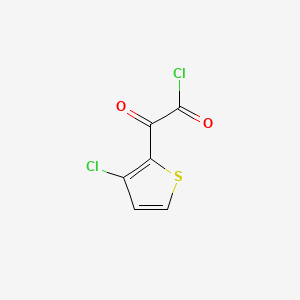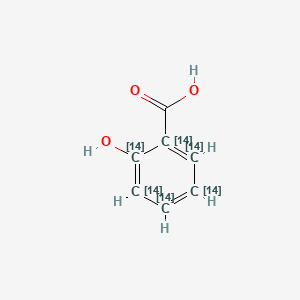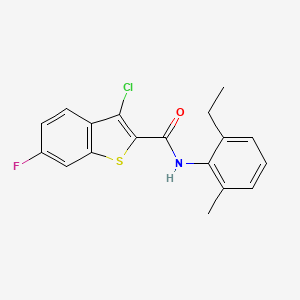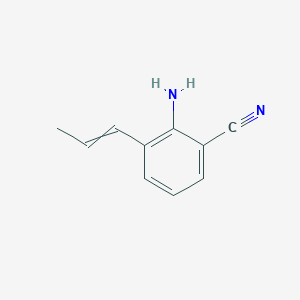
Benzonitrile, 2-amino-3-(1-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-amino-3-(1-propenyl)-(9ci) is an organic compound with the molecular formula C10H10N2. This compound belongs to the class of aromatic nitriles and is characterized by the presence of an amino group and a propenyl group attached to the benzene ring. It is a derivative of benzonitrile and has significant applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-amino-3-(1-propenyl)-(9ci) typically involves the reaction of 2-amino-3-bromobenzonitrile with propenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of benzonitrile, 2-amino-3-(1-propenyl)-(9ci) may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Types of Reactions:
Oxidation: Benzonitrile, 2-amino-3-(1-propenyl)-(9ci) can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form amines or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The amino and propenyl groups on the benzene ring can participate in substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of benzonitrile oxides.
Reduction: Formation of 2-amino-3-(1-propenyl)benzylamine.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2-amino-3-(1-propenyl)-(9ci) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzonitrile, 2-amino-3-(1-propenyl)-(9ci) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzonitrile: Lacks the propenyl group, making it less hydrophobic.
3-Aminobenzonitrile: The amino group is positioned differently, affecting its reactivity.
2-Cyanoaniline: Similar structure but without the propenyl group.
Uniqueness: Benzonitrile, 2-amino-3-(1-propenyl)-(9ci) is unique due to the presence of both the amino and propenyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10N2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
2-amino-3-prop-1-enylbenzonitrile |
InChI |
InChI=1S/C10H10N2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-6H,12H2,1H3 |
InChI-Schlüssel |
WDLULBVOCYXQAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=C(C(=CC=C1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


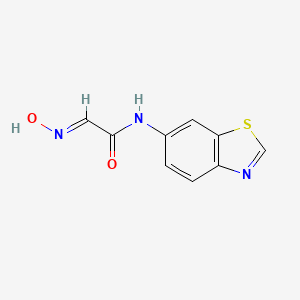
![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
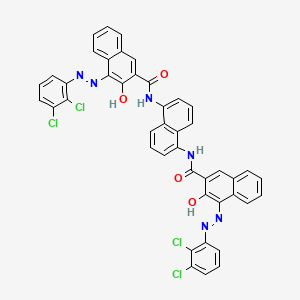
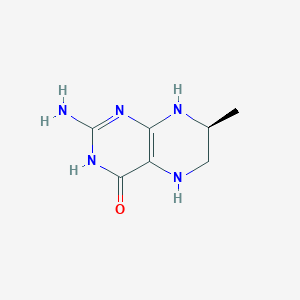
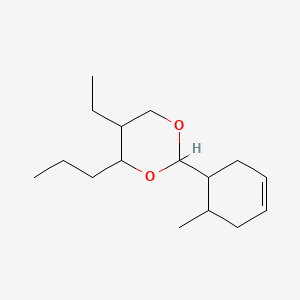

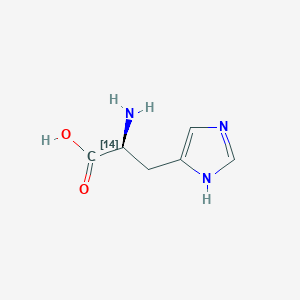

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)
